Comprehensive Technical Guide: Physicochemical Profiling and Advanced Synthesis of 3-Chloro-2-vinylphenol
Comprehensive Technical Guide: Physicochemical Profiling and Advanced Synthesis of 3-Chloro-2-vinylphenol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-vinylphenol (Synonym: 3-chloro-2-ethenylphenol)
Executive Summary
3-Chloro-2-vinylphenol (CAS: 145706-55-4) is a highly versatile, multi-functionalized aromatic building block[1],[2]. It is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemical agents, including broad-spectrum fungicides[3],[4]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural reactivity, and an optimized, scalable synthetic methodology designed to overcome the limitations of legacy industrial processes.
Fundamental Physicochemical Properties
Understanding the baseline physical and chemical properties of 3-Chloro-2-vinylphenol is critical for downstream formulation, storage, and synthetic planning. The molecule features a unique steric and electronic environment due to the ortho-positioning of a vinyl group relative to a phenolic hydroxyl, flanked by a meta-chloro substituent[5],[6].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 3-chloro-2-ethenylphenol[5] |
| CAS Registry Number | 145706-55-4[1],[2] |
| Molecular Formula | C8H7ClO[1],[5] |
| Molecular Weight | 154.59 g/mol [1],[5] |
| SMILES | OC1=CC=CC(Cl)=C1C=C[2],[6] |
| Predicted Boiling Point | 245.0 ± 20.0 °C[7] |
| Predicted Density | 1.229 ± 0.06 g/cm³[7] |
| Predicted pKa | 8.80 ± 0.40[7] |
Structural Dynamics & Reactivity
The synthetic utility of 3-Chloro-2-vinylphenol stems from its three orthogonal reactive sites, which allow for highly selective sequential functionalization:
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Phenolic Hydroxyl (-OH): With a predicted pKa of ~8.80[7], this group is readily deprotonated to form phenoxide salts, facilitating etherification or esterification (e.g., conversion to methanesulfonates using methanesulfonyl chloride)[4].
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Vinyl Group (-CH=CH2): Highly susceptible to cross-coupling reactions (e.g., Heck coupling), polymerization, or epoxidation.
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Aryl Chloride (-Cl): Serves as a handle for transition-metal-catalyzed nucleophilic aromatic substitutions.
Fig 1: Functional group reactivity and downstream applications in pharma and agrochemicals.
Advanced Synthetic Methodologies
Legacy vs. Optimized Approaches
Historically, the synthesis of 3-chloro-2-vinylphenol relied on the dehydrohalogenation of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane in N,N-dimethylformamide (DMF) at elevated temperatures (153°C)[3]. However, this legacy protocol (US 5424460) presents severe limitations:
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Toxicity: DMF is a known reprotoxic solvent, making it unsuitable for modern sustainable chemistry[3],[4].
-
Chemoselectivity Issues: The liberated hydrogen chloride is not neutralized, leading to partial decomposition of the solvent and the product under acidic conditions, capping yields at ~75.5%[3].
The Optimized Biphasic/Additive Protocol
To overcome these bottlenecks, a modern, scalable protocol utilizes a mild base (Lithium Carbonate, Li₂CO₃) and a dipolar aprotic additive (N,N-dimethylacetamide, DMAc) in a non-toxic solvent (n-butyl acetate)[3],[4].
Causality of Experimental Choices:
-
Li₂CO₃: Acts as an acid scavenger to neutralize the two equivalents of HCl generated during the aromatization. This prevents product degradation and maintains a neutral pH environment[3].
-
DMAc Additive: Lowers the activation energy of the dehydrohalogenation, allowing the reaction to proceed at a milder internal temperature of 125°C instead of 153°C[3].
-
n-Butyl Acetate: Facilitates easy phase separation during aqueous workup, streamlining the isolation process without the need for energy-intensive distillation or complex chromatography[3],[4].
Fig 2: Synthetic workflow from cyclohexanone to 3-Chloro-2-vinylphenol via dehydrohalogenation.
Step-by-Step Experimental Protocol: Dehydrohalogenation
Self-Validating Workflow for High-Purity Synthesis
Reagents:
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1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (80% purity): 15.00 g (52.7 mmol, 1.0 eq.)[3]
-
Lithium carbonate (Li₂CO₃): 4.70 g (52.7 mmol, 1.0 eq.)[3]
-
N,N-dimethylacetamide (DMAc): 19.2 g (220.5 mmol, 4.18 eq.)[3]
-
n-Butyl acetate: 28.8 g (247.9 mmol, 4.7 eq.)[3]
Procedure:
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Reaction Assembly: Charge a reaction vessel with n-butyl acetate. Sequentially add the epoxide precursor, Li₂CO₃, and DMAc[3],[4]. Rationale: Establishing the solvent matrix before adding the base ensures uniform dispersion and prevents localized exotherms.
-
Thermal Activation: Heat the suspension under continuous stirring to an internal temperature of 125°C (external bath at 135°C)[3].
-
Kinetic Monitoring: Maintain the temperature for 8 hours. Validate the completion of the reaction via Gas Chromatography (GC) analysis[3]. Self-Validation: GC must show complete disappearance of the epoxide peak.
-
Quenching & Phase Separation: Remove the heat source and cool the mixture to an internal temperature of 25°C. Quench the reaction by adding 25 mL of deionized water[3]. Separate the phases.
-
Washing: Wash the organic phase twice with 20 mL of half-concentrated sodium chloride (brine) solution, followed by two washes with 20 mL of deionized water[3]. Rationale: Brine washing removes residual DMAc and inorganic lithium salts.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the product as a yellow oil[4]. Expected yield: ~85% of theory[4].
Analytical Validation (¹H-NMR, 400 MHz, CDCl₃)
To confirm structural integrity, ensure the presence of the following diagnostic shifts:
-
Phenolic -OH: Singlet at δ 5.73 ppm[4].
-
Vinyl protons: Doublets at δ 5.74 ppm and 5.68 ppm (terminal =CH₂), and a doublet of doublets at δ 6.79 ppm (internal -CH=)[4].
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Aromatic protons: Multiplets between δ 6.84 and 7.08 ppm[4].
Handling, Stability, and Storage Protocols
As a reactive phenol derivative containing an unsaturated vinyl moiety, 3-Chloro-2-vinylphenol is susceptible to oxidative degradation and spontaneous polymerization if mishandled.
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Storage Environment: It should be stored at room temperature (or refrigerated depending on downstream purity requirements) in a tightly sealed container[2].
-
Atmosphere: Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent oxidation of the vinyl group.
-
Safety: Handle with standard PPE (gloves, goggles, fume hood) as phenolic compounds and aryl chlorides can act as severe skin and eye irritants.
Sources
- 1. 145706-55-4 | 3-Chloro-2-vinylphenol - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 2. chemscene.com [chemscene.com]
- 3. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents [patents.google.com]
- 4. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents [patents.google.com]
- 5. 3-Chloro-2-vinylphenol | C8H7ClO | CID 18970955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 145706-55-4|3-Chloro-2-vinylphenol|BLD Pharm [bldpharm.com]
- 7. 3-chloro-2-vinylphenol | 145706-55-4 [chemicalbook.com]
